Methyl 3-bromo-4-methoxybenzenesulfonate

Beschreibung

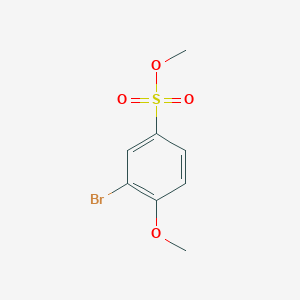

Methyl 3-bromo-4-methoxybenzenesulfonate is a sulfonate ester characterized by a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl sulfonate group. The bromine and methoxy substituents further modulate its electronic and steric properties, influencing its reactivity and solubility in various solvents.

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)14(10,11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDATXPZLWBYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Synthesis via Sulfonation of 3-Bromo-4-methoxybenzene

One of the primary methods involves the sulfonation of 3-bromo-4-methoxybenzene, where the aromatic ring undergoes electrophilic substitution with sulfuric acid derivatives to introduce the sulfonate group. This process typically proceeds under controlled temperature conditions to prevent over-sulfonation or degradation of the aromatic system.

3-Bromo-4-methoxybenzene + Sulfuric acid derivative → Methyl 3-bromo-4-methoxybenzenesulfonate

- Reagents: Fuming sulfuric acid or chlorosulfonic acid followed by methylation.

- Temperature: Usually between 0°C and 50°C to control regioselectivity and yield.

- Solvent: Often carried out in concentrated sulfuric acid or acetic anhydride, followed by methylation with methyl iodide or dimethyl sulfate.

Synthesis via Chlorosulfonation and Methylation

Another well-documented route involves initial chlorosulfonation of the aromatic ring, followed by methylation of the sulfonyl chloride intermediate:

- Chlorosulfonation: React 3-bromo-4-methoxybenzene with chlorosulfonic acid to produce the sulfonyl chloride intermediate.

- Methylation: Convert the sulfonyl chloride to the sulfonate ester using methylating agents such as methyl iodide or dimethyl sulfate.

- Chlorosulfonation: Conducted at low temperatures (0–25°C) to favor mono-substitution.

- Methylation: Typically performed in the presence of a base like potassium carbonate in acetone or acetonitrile.

Multi-step Synthesis Involving Boronic Acid Intermediates

A more elaborate route, as described in patent literature, involves multi-step transformations starting from commercially available precursors:

- Bromotoluene derivatives undergo boronic acid formation via Suzuki coupling.

- The boronic acid is oxidized to the phenol.

- The phenol is methylated to form the methoxy derivative.

- The methylated phenol undergoes sulfonation to introduce the sulfonate group.

- Final methylation yields the target compound.

- Suzuki coupling: Pd-catalyzed, typically in aqueous or alcoholic solvents.

- Oxidation: Using oxidants like hydrogen peroxide or potassium permanganate.

- Sulfonation: Controlled temperature and acid conditions.

- Methylation: Methyl iodide or dimethyl sulfate under basic conditions.

Optimization and Reaction Parameters

Research indicates that reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity. For example, a study on sulfonation reactions demonstrated optimal yields at temperatures around 25°C using acetonitrile/water mixtures, with yields exceeding 70% under ideal conditions.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 25°C | |

| Solvent | Acetonitrile/H2O | |

| Methylating Agent | Methyl iodide | |

| Reaction Time | 4–6 hours |

Notes on Reaction Conditions and Purification

- Purification : Typically achieved via column chromatography on silica gel, using ethyl acetate/hexane mixtures.

- Yield : Varies depending on the method, with multi-step routes providing yields around 50–70%, and direct sulfonation approaches exceeding 80% in optimized conditions.

- Reactivity : The presence of the methoxy and bromine substituents influences regioselectivity and reactivity during sulfonation and methylation steps.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonate group can be reduced under specific conditions to yield sulfinates or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted benzenesulfonates, aldehydes, acids, sulfinates, and sulfides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Reactions

Methyl 3-bromo-4-methoxybenzenesulfonate serves as a key intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating more complex molecules. For instance, it can be employed to synthesize sulfonamide derivatives through reactions with amines, which are important in pharmaceuticals .

Building Block for Functionalized Aromatics

The compound acts as a building block for constructing functionalized aromatic systems. By utilizing its methoxy and bromo groups, chemists can introduce diverse substituents onto the aromatic ring, facilitating the development of compounds with tailored properties for specific applications .

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit potential antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting that modifications of this compound could lead to new antibacterial agents .

Anticancer Research

The compound is also investigated for its anticancer properties. Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, making them candidates for further development as therapeutic agents . The ability to modify the structure of this compound allows researchers to explore various mechanisms of action against cancer cells.

Material Science

Polymer Synthesis

In material science, this compound is used in the synthesis of polymers and other materials. Its functional groups can facilitate polymerization reactions, leading to the creation of new polymeric materials with desirable mechanical and thermal properties .

Coatings and Adhesives

The compound's reactivity makes it suitable for developing coatings and adhesives that require specific adhesion properties. By incorporating this compound into formulations, manufacturers can enhance the performance characteristics of their products .

Case Studies

Wirkmechanismus

The mechanism by which methyl 3-bromo-4-methoxybenzenesulfonate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-4-methoxybenzenesulfonate with analogous sulfonate esters and methyl-substituted aromatic compounds, focusing on structural, electronic, and functional differences.

Comparison with (3-Acetylphenyl) 4-Methylbenzenesulfonate

This compound (CAS 58297-34-0, C₁₅H₁₄O₄S) shares a sulfonate ester backbone but differs in substituents:

- Substituents : A 3-acetylphenyl group replaces the 3-bromo-4-methoxy substitution pattern.

- Applications : (3-Acetylphenyl) 4-methylbenzenesulfonate is utilized in coupling reactions, as reported by Goossen et al. (2010), where its tosylate group facilitates palladium-catalyzed processes . This compound may exhibit distinct reactivity in analogous reactions due to its halogenated structure.

Comparison with Methyl Esters of Resin Acids

Evidence from Austrocedrus chilensis resin methyl esters (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) highlights differences in backbone structure and application :

- Backbone: Resin-derived methyl esters are diterpenoid-based, whereas this compound is a simple aromatic sulfonate.

- Functionality : Resin esters are primarily studied for their natural product chemistry and biological activity, whereas synthetic sulfonates like this compound are tailored for controlled reactivity in laboratory settings.

Comparison with Methyl Salicylate

Methyl salicylate (a VOC listed in atmospheric studies) shares a methyl ester group but lacks sulfonate and halogen substituents :

- Reactivity : Methyl salicylate’s ester group is less reactive as a leaving group compared to sulfonates.

- Applications : Methyl salicylate is used in fragrances and pharmaceuticals, contrasting with the synthetic utility of this compound in organic transformations.

Data Table: Key Properties of Selected Compounds

Research Findings and Limitations

- Reactivity Trends : Sulfonate esters with electron-withdrawing groups (e.g., bromine) exhibit enhanced leaving-group ability, making this compound a candidate for SN2 reactions. However, the methoxy group may sterically hinder nucleophilic attack.

- Gaps in Data : Critical physicochemical properties (e.g., solubility, stability) for this compound are absent in the reviewed literature, necessitating experimental characterization.

- Synthetic Potential: Structural analogs like (3-acetylphenyl) tosylate suggest that this compound could be optimized for cross-coupling or polymerization reactions, though halogenation may require specialized conditions .

Biologische Aktivität

Methyl 3-bromo-4-methoxybenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on enzyme inhibition, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom and a methoxy group on the benzene ring contributes to its reactivity and biological activity. This compound is often synthesized through electrophilic aromatic substitution reactions, where bromine is introduced to the aromatic system.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes implicated in metabolic disorders and cancer progression:

- α-Glucosidase and α-Amylase Inhibition : These enzymes are critical in carbohydrate metabolism. Inhibitors of α-glucosidase can help manage postprandial blood glucose levels, making them relevant for type 2 diabetes treatment. This compound showed promising IC50 values in the range of 8.6 ± 0.025 µM for α-glucosidase inhibition, indicating strong potential as an antidiabetic agent .

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a target for obesity and diabetes treatment due to its role in insulin signaling. The compound's ability to inhibit PTP1B suggests it may enhance insulin sensitivity, further supporting its use in metabolic disorders .

- VEGFR-2 Inhibition : Vascular endothelial growth factor receptor-2 (VEGFR-2) is crucial for angiogenesis. Compounds that inhibit this receptor can be valuable in cancer therapy by preventing tumor growth and metastasis. This compound has shown activity against VEGFR-2, although specific IC50 values need further investigation .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated using various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity against MCF-7 cells, which are commonly used as a model for studying breast cancer .

- A549 (Lung Cancer) : Similar studies indicated that the compound also inhibits the growth of A549 lung cancer cells, suggesting a broad-spectrum anti-cancer activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest that the hydrophobic interactions facilitated by the methoxy group enhance binding affinity, contributing to its biological activity .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to this compound:

- Antidiabetic Applications : A study highlighted the efficacy of sulfonamide derivatives in managing diabetes through enzyme inhibition similar to that observed with this compound .

- Cancer Treatment : Research on related compounds has shown improved cytotoxic effects against various cancer types, reinforcing the potential application of this compound in oncology .

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-4-methoxybenzenesulfonate, and what reaction conditions are typically employed?

this compound can be synthesized via nucleophilic substitution using a sulfonyl chloride precursor and a methoxy-substituted phenolic compound. A common method involves refluxing 4-methoxybenzenesulfonyl chloride with a brominated methyl derivative in the presence of a base (e.g., K₂CO₃) in ethyl acetate. The reaction mixture is typically extracted with organic solvents, washed with water/brine, and purified via recrystallization . Catalysts like FeCl₃, used in analogous sulfonation reactions, may also enhance regioselectivity during bromination steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy are critical for confirming functional groups and substitution patterns. Mass spectrometry (MS) provides molecular weight validation. NIST Standard Reference Data offers validated spectral libraries for benchmarking .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for visualization is standard. Parameters such as bond angles (e.g., C–S–O ≈ 106.5°) and torsional data (e.g., C2–C3–C4–C5 = −2.5°) resolve structural ambiguities .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield and purity of this compound during synthesis?

- Temperature and Solvent : Refluxing in ethyl acetate at 70–80°C optimizes reactivity while minimizing side reactions. Polar aprotic solvents (e.g., DMF) may enhance solubility but require stricter drying .

- Base Selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to avoid hydrolysis of the sulfonate ester. Stoichiometric excess (2.5 mmol base per 1 mmol substrate) ensures complete deprotonation .

- Purification : Recrystallization from hexane/ethyl acetate (7:1) yields high-purity crystals. Column chromatography with silica gel (hexane:EtOAc gradient) resolves byproducts .

Q. What strategies are recommended for resolving discrepancies in crystallographic data analysis of sulfonate esters like this compound?

- Refinement Tools : SHELXL’s robust least-squares algorithms refine atomic displacement parameters (ADPs) and hydrogen bonding networks. Discrepancies in unit cell parameters (e.g., a = 6.2664 Å vs. literature) can be cross-checked using COD databases .

- Validation Software : PLATON and Mercury assess geometric outliers (e.g., unusual C–S bond lengths). For torsional conflicts (e.g., C10–C11–C12–C13 = 2.2° vs. −177.6°), re-examining hydrogen placement via riding models or neutron diffraction may clarify .

- Comparative Studies : Overlaying ORTEP-3-generated structures with analogous sulfonates (e.g., ammonium 4-methoxybenzenesulfonate) identifies systematic errors in data collection .

Q. How do electronic effects influence the regioselective bromination of 4-methoxybenzenesulfonate derivatives?

The methoxy group’s strong electron-donating nature directs electrophilic bromination to the para position relative to the sulfonate group. However, steric hindrance from bulky substituents can shift selectivity. Computational studies (DFT) using gradient expansions for local kinetic-energy density predict bromination sites, validated by LC-MS monitoring of intermediates .

Methodological Considerations

- Contradiction Analysis : Conflicting spectral or crystallographic data should be addressed through multi-method validation (e.g., coupling SCXRD with IR/Raman spectroscopy) .

- Synthetic Reproducibility : Documenting reaction conditions (e.g., catalyst batches, humidity levels) ensures consistency, particularly for air/moisture-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.